molecular formula C23H24N2 B14381538 2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole

2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole

Cat. No.: B14381538
M. Wt: 328.4 g/mol
InChI Key: IEZOECUSLFVOHB-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole typically involves the reaction of 2-ethyl-5-methyl-1H-indole-3-carbaldehyde with 3,3-dimethylindole under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the double bond in the ethenyl group. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and triggering downstream effects. These interactions can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: A metabolite of dietary L-tryptophan with biological activity.

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-propionic acid: A neuroprotective antioxidant produced by gut bacteria.

Uniqueness

2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H24N2

Molecular Weight

328.4 g/mol

IUPAC Name

2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole

InChI

InChI=1S/C23H24N2/c1-5-19-16(17-14-15(2)10-12-20(17)24-19)11-13-22-23(3,4)18-8-6-7-9-21(18)25-22/h6-14,24H,5H2,1-4H3/b13-11+

InChI Key

IEZOECUSLFVOHB-ACCUITESSA-N

Isomeric SMILES

CCC1=C(C2=C(N1)C=CC(=C2)C)/C=C/C3=NC4=CC=CC=C4C3(C)C

Canonical SMILES

CCC1=C(C2=C(N1)C=CC(=C2)C)C=CC3=NC4=CC=CC=C4C3(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.